Receptor Binding Affinity: Megestrol vs. Progesterone Receptor (PR) and Glucocorticoid Receptor (GR)
Megestrol demonstrates high-affinity binding to the progesterone receptor (PR) with an IC50 of 11 nM (bovine) and a Ki of 1.44 nM (bovine) . This binding potency is substantially higher than that of endogenous progesterone and establishes its utility as a potent progestin. Furthermore, its affinity for the glucocorticoid receptor (GR) is notable (IC50 19 nM human, Ki 8.77 nM human), a property that distinguishes it from some other progestins and contributes to its unique clinical effects .
| Evidence Dimension | Receptor Binding Affinity (IC50 and Ki) |
|---|---|
| Target Compound Data | PR IC50 = 11 nM (bovine), PR Ki = 1.44 nM (bovine); GR IC50 = 19 nM (human), GR Ki = 8.77 nM (human) |
| Comparator Or Baseline | Endogenous Progesterone (implied baseline for PR binding); Glucocorticoid receptor binding is a distinctive feature not shared by all progestins. |
| Quantified Difference | Megestrol's PR Ki of 1.44 nM indicates high potency; GR Ki of 8.77 nM demonstrates significant cross-reactivity . |
| Conditions | Competitive binding assays using bovine PR and human GR receptors . |
Why This Matters
Quantitative receptor binding data confirms Megestrol's potency and unique multi-receptor profile, which is critical for predicting both on-target (progestational) and off-target (glucocorticoid) effects in research models.
